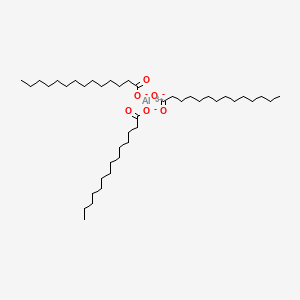
Ethyl formate-d
Übersicht
Beschreibung
Ethyl formate is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid). It has the characteristic smell of rum and is partially responsible for the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .
Synthesis Analysis
Ethyl formate can be synthesized via the reaction between formic acid and ethanol in the presence of sulfuric acid, under thermal conditions . Another method involves the reaction of absolute ethyl alcohol with sodium methylate, under agitation temperature, to generate ethyl formate .Molecular Structure Analysis
The molecular structure of Ethyl formate can be represented as O=COCC . Its microwave spectrum indicates the presence of two isomeric forms having the ethyl group cis to the carbonyl oxygen atom but having different arrangement of the methyl group about the -CH2-O bond .Chemical Reactions Analysis
Ethyl formate is involved in various chemical reactions. For instance, it undergoes pyrolytic decomposition to the corresponding acid and alkene . More details about its reactions can be found in the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
Ethyl formate is a colorless liquid with a fruity odor . It has a molar mass of 74.079 g/mol and a density of 0.917 g/cm3 . It has a melting point of -80°C and a boiling point of 54.0°C . It is soluble in water at 9% (17.78°C) and has a vapor pressure of 200 mmHg (20°C) .Wissenschaftliche Forschungsanwendungen
Application in Agricultural Fumigation
Ethyl formate has been researched for its use in agricultural fumigation. A study demonstrated the effectiveness of a formulation containing 95% ethyl formate and 5% methyl isothiocyanate for fumigating wheat in sealed metal silos. This treatment effectively killed all life stages of various pests, like Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum, without affecting the wheat's germination or seed color (Ren et al., 2008).
Use in Microsphere Manufacturing
Ethyl formate has been evaluated as an alternative solvent in the manufacturing of poly-d,l-lactide-co-glycolide (PLGA) microspheres. Its properties such as volatility and water miscibility offer advantages over traditional solvents like ethyl acetate, resulting in better quality microspheres in terms of drug crystallization, encapsulation efficiency, and residual solvent content (Shim & Sah, 2020).
Insect Control in Stored Grain
Research has shown that combining ethyl formate with carbon dioxide enhances its efficacy against stored grain insects. Studies suggest that this combination can achieve significant insect mortality, thus presenting a viable alternative to traditional fumigants like methyl bromide (Haritos et al., 2006).
Electrochemiluminescence (ECL) Detection
Ethyl formate exhibits electrochemiluminescence when reacting with Ru(bpy)32+, which has been utilized in developing sensitive detection methods for ethyl formate. This application is significant in areas like food flavor analysis and environmental monitoring (Fereja et al., 2018).
Study of Photoelectron Spectrum
The photoelectron spectrum of ethyl formate has been the subject of theoretical studies using quantum chemistry calculations. Such studies provide insights into the electronic structure and behavior of ethyl formate under various conditions, contributing to a better understanding of its chemical properties (Łabuda & Guthmuller, 2013).
Development of Ethyl Formate Precursors
Researchers have developed precursors to ethyl formate for activated release applications, particularly in the context of fumigation and antimicrobial treatments. This research focuses on converting volatile ethyl formate into a stable, solid-state precursor for controlled release, offering potential applications in pest control and food preservation (Zaitoon et al., 2019).
Postharvest Pest Control in Citrus Fruits
Ethyl formate has been evaluated for postharvest control of pests like western flower thrips and California red scale in citrus fruits. Studies suggest that ethyl formate fumigation is an effective alternative to methyl bromide, without negative impacts on fruit quality (Pupin et al., 2013).
Wirkmechanismus
Target of Action
Ethyl Formate-d, also known as Ethyl Formate-d1, is an ester formed when ethanol (an alcohol) reacts with formic acid (a carboxylic acid) . The primary targets of this compound are the enzymes and proteins involved in these reactions.
Mode of Action
The interaction of this compound with its targets involves the breaking of the ester bond. This process is known as hydrolysis, which results in the formation of ethanol and formic acid . The hydrolysis of this compound is facilitated by enzymes in the body, leading to the release of these two components.
Biochemical Pathways
The hydrolysis of this compound affects several biochemical pathways. The ethanol produced can enter the alcohol dehydrogenase pathway, where it is converted to acetaldehyde and then to acetic acid . On the other hand, formic acid can enter the one-carbon metabolic pathway, where it is reduced to biologically active methyl or excreted as the free acid .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed through the lungs, from the gastrointestinal tract, and to a small extent through the skin . Once absorbed, it is distributed throughout the body, where it undergoes metabolism via hydrolysis to ethanol and formic acid . These metabolites are then further metabolized or excreted from the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its metabolites, ethanol and formic acid. Ethanol can have various effects on the body, including acting as a central nervous system depressant . Formic acid, on the other hand, can be involved in one-carbon metabolic processes .
Biochemische Analyse
Biochemical Properties
Ethyl formate-d plays a role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes and proteins during these reactions. The nature of these interactions often involves the transfer of a proton from the ethanol to the formic acid, resulting in the formation of the ester, this compound .
Cellular Effects
This compound can have various effects on cells and cellular processes. For instance, it has been found to have antifungal effects on Aspergillus flavus, a type of fungus This suggests that this compound may influence cell function by inhibiting the growth of certain fungi
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an ester. When ethanol reacts with formic acid, a proton is transferred, and this compound is formed This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found that this compound can inhibit the growth of Aspergillus flavus, with the degree of inhibition increasing over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, the median lethal dose (LD50) of this compound has been found to be 1850 mg/kg in rats, 1110 mg/kg in guinea pigs, and 2075 mg/kg in rabbits . This suggests that high doses of this compound can be toxic or have adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of ester formation, where it interacts with enzymes and cofactors It may also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, which may affect its localization or accumulation
Eigenschaften
IUPAC Name |
ethyl deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJINCZRORDGAQ-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35976-76-2 | |
| Record name | 35976-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



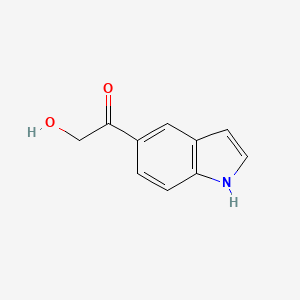


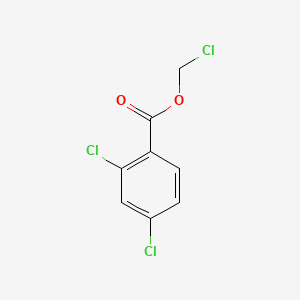
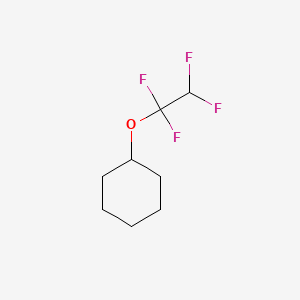
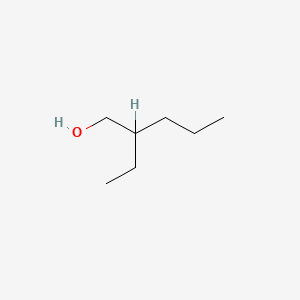


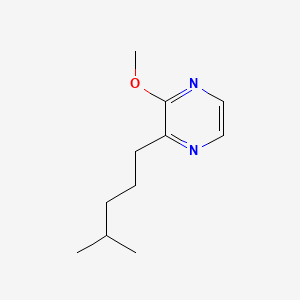
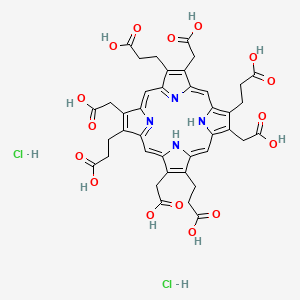

![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
